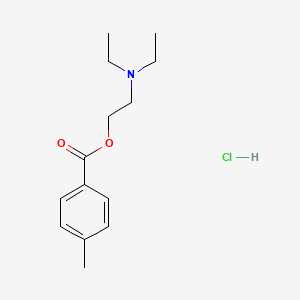
p-Methylcaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Methylcaine: is a synthetic compound known for its local anesthetic properties. It is chemically related to other local anesthetics like lidocaine and procaine. The compound is characterized by the presence of a para-methyl group on its aromatic ring, which influences its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylcaine typically involves the alkylation of aniline derivatives. One common method is the reaction of p-toluidine with chloroacetyl chloride, followed by the reduction of the resulting intermediate to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: p-Methylcaine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: p-Methylbenzoic acid.
Reduction: p-Methylamine.
Substitution: p-Bromo-methylcaine or p-Chloro-methylcaine.
科学研究应用
Chemistry: p-Methylcaine is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.
Medicine: this compound is investigated for its potential use as a local anesthetic in medical procedures, particularly in dentistry and minor surgeries.
Industry: The compound is used in the formulation of topical anesthetic creams and gels for pain relief.
作用机制
p-Methylcaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
相似化合物的比较
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Procaine: A local anesthetic with a shorter duration of action compared to p-Methylcaine.
Bupivacaine: Known for its long-lasting effects, used in epidural anesthesia.
Uniqueness: this compound is unique due to its specific para-methyl substitution, which influences its potency and duration of action. Compared to lidocaine and procaine, this compound may offer a different balance of efficacy and side effects, making it suitable for specific clinical applications.
属性
CAS 编号 |
34320-71-3 |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI 键 |
JTFFBAIQSAXOSO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
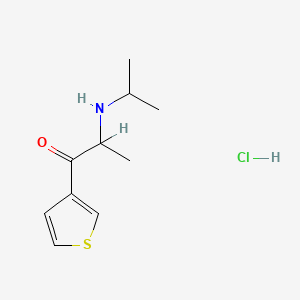
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
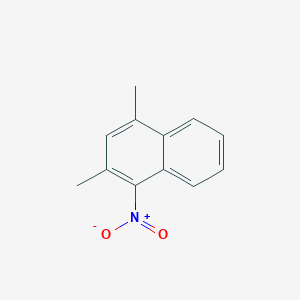

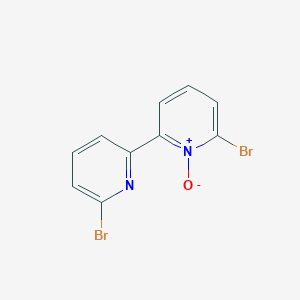
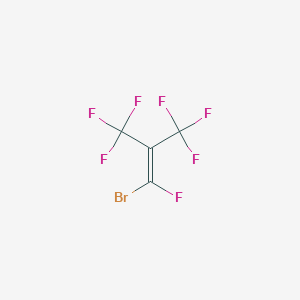
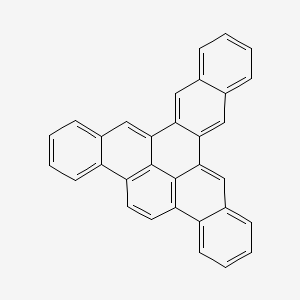

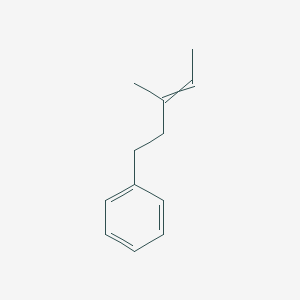
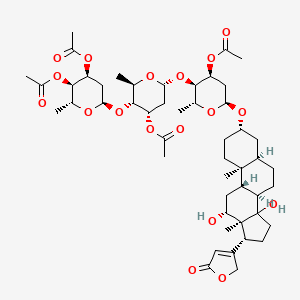
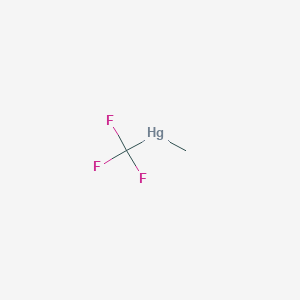
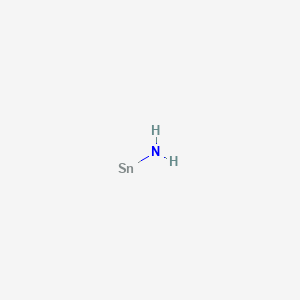
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
